Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate
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Overview
Description
Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H6ClF3O4S and a molecular weight of 302.65 g/mol . It is known for its unique structural features, including a chlorosulfonyl group and a trifluoromethyl group attached to a benzoate ester. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate typically involves the reaction of 3-chlorosulfonyl-4-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
The major products formed from these reactions include various sulfonyl and sulfonic acid derivatives, which have applications in different fields of chemistry and industry .
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorosulfonyl and trifluoromethyl groups into target molecules.
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethyl)benzoate: Similar structure but lacks the chlorosulfonyl group.
Methyl 4-((chlorosulfonyl)methyl)benzoate: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate is unique due to the presence of both chlorosulfonyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile reagent in various chemical transformations and applications .
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O4S/c1-17-8(14)5-2-3-6(9(11,12)13)7(4-5)18(10,15)16/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKLHTVCZFMTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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